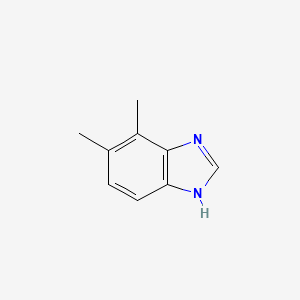

4,5-Dimethyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-6-3-4-8-9(7(6)2)11-5-10-8/h3-5H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQDMLVPPFIGCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862232 | |

| Record name | 4,5-Dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic data for 4,5-Dimethyl-1H-benzimidazole (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Dimethyl-1H-benzimidazole

This guide provides a comprehensive framework for the spectroscopic analysis of this compound (CAS: 69557-55-7), a significant heterocyclic compound in medicinal chemistry and materials science. As a structural isomer of 5,6-dimethylbenzimidazole, the core component of vitamin B12, its unambiguous identification is critical.[1] While extensive, curated spectral libraries for this specific isomer are not as prevalent as for its 5,6-counterpart, this document outlines the expected spectral characteristics and provides robust, field-proven protocols for data acquisition and interpretation. We will leverage established principles of spectroscopy and data from analogous structures to build a predictive and practical guide for researchers.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. The asymmetry of the substitution pattern on the benzene ring means that, unlike the more common 5,6-isomer, each aromatic carbon and proton is chemically unique. This lack of symmetry is a key differentiating feature, particularly in NMR spectroscopy. The molecule undergoes prototropic tautomerism, where the N-H proton can reside on either nitrogen of the imidazole ring (N1 or N3). In solution, this exchange is often rapid on the NMR timescale, leading to an averaged signal for the symmetric aromatic positions in the 5,6 isomer, but will result in distinct signals for the 4,5-isomer.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise isomeric structure of substituted benzimidazoles. The key is to identify the number of unique signals, their chemical shifts, and their coupling patterns.

Experimental Protocol: NMR Data Acquisition

This protocol is a self-validating system designed for accurate structural determination.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried this compound sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for benzimidazoles as it effectively dissolves the compound and slows down the N-H proton exchange, allowing for its observation.[2][3][4]

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[5][6]

-

Shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Following proton NMR, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.

-

Caption: Standard workflow for NMR analysis.

Anticipated ¹H NMR Spectral Data

Based on analysis of the parent compound and related isomers, the following ¹H NMR spectrum is anticipated in DMSO-d₆.[3]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | ~12.2 | Broad Singlet | 1H |

| H2 | ~8.1 | Singlet | 1H |

| H7 | ~7.4 | Doublet | 1H |

| H6 | ~7.0 | Doublet | 1H |

| C4-CH₃ | ~2.4 | Singlet | 3H |

| C5-CH₃ | ~2.4 | Singlet | 3H |

Interpretation:

-

Aromatic Protons: Two distinct signals (H6 and H7) are expected for the protons on the benzene ring, appearing as doublets due to coupling with each other. This is a direct consequence of the asymmetric 4,5-substitution.

-

Imidazole Proton (H2): A singlet downfield around 8.1 ppm is characteristic of the C2-proton of the benzimidazole core.[3]

-

Methyl Protons: The two methyl groups (C4-CH₃ and C5-CH₃) are in different chemical environments and may appear as two distinct singlets or a single, potentially broadened singlet near 2.4 ppm.

-

N-H Proton: A broad singlet far downfield (~12.2 ppm) is typical for the imidazole N-H proton in DMSO-d₆. Its broadness is due to chemical exchange.

Anticipated ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, confirming the molecule's asymmetry.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | ~142 |

| C7a | ~140 |

| C3a | ~135 |

| C5 | ~132 |

| C4 | ~131 |

| C6 | ~122 |

| C7 | ~115 |

| C5-CH₃ | ~21 |

| C4-CH₃ | ~20 |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups present in the molecule.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the IR spectrum, typically from 4000 to 400 cm⁻¹.

-

Anticipated IR Absorption Bands

The spectrum of this compound is expected to show the following characteristic absorption bands.[3][7]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3150 - 3000 | N-H Stretch (imidazole) | Broad, Med |

| 3050 - 3000 | Aromatic C-H Stretch | Medium |

| 2980 - 2850 | Aliphatic C-H Stretch (CH₃) | Medium |

| ~1620 | C=N Stretch (imidazole ring) | Medium |

| 1600 - 1450 | C=C Aromatic Ring Stretches | Strong |

| ~1450 | CH₃ Asymmetric Bend | Medium |

| ~820 | C-H Out-of-plane Bend | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Anticipated Mass Spectrum and Fragmentation

The molecular formula C₉H₁₀N₂ gives a molecular weight of 146.19 g/mol .[1] The EI mass spectrum is expected to show a strong molecular ion peak (M⁺) at m/z = 146.

Primary Fragmentation Pathway: The fragmentation of benzimidazoles is well-characterized. A primary pathway involves the loss of a hydrogen atom followed by the elimination of hydrogen cyanide (HCN).[8]

Caption: Proposed EI-MS fragmentation of this compound.

Expected Fragments:

| m/z | Proposed Fragment Identity | Notes |

| 146 | [M]⁺ | Molecular Ion |

| 145 | [M-H]⁺ | Loss of a hydrogen atom, often from N-H or CH₃ |

| 131 | [M-CH₃]⁺ | Loss of a methyl radical |

| 118 | [M-H-HCN]⁺ | Characteristic loss of HCN from [M-H]⁺ |

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of 4,5-Dimethyl-1H-benzimidazole

Abstract

This technical guide provides a comprehensive analysis of the structural and molecular characteristics of 4,5-Dimethyl-1H-benzimidazole, a significant heterocyclic compound within the esteemed benzimidazole family. The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, recognized for its broad spectrum of pharmacological activities and versatile applications.[1] This document delves into the synthesis, spectroscopic characterization, and a detailed theoretical exploration of the molecular geometry and crystal structure of the 4,5-dimethyl substituted variant. In the absence of publicly available single-crystal X-ray diffraction data for this specific isomer, this guide leverages high-level computational modeling to predict its structural parameters. This work is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of benzimidazole derivatives.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are bicyclic heterocyclic aromatic compounds, consisting of a fusion between benzene and imidazole rings.[2] This unique structural architecture confers a remarkable stability and the ability to partake in various non-covalent interactions, such as hydrogen bonding and π–π stacking, making them ideal pharmacophores for interacting with a wide array of biological targets.[1] Consequently, benzimidazole derivatives have been successfully developed into a diverse range of therapeutic agents, including anticancer, antimicrobial, antiviral, and anthelmintic drugs.[2] The specific placement of substituents on the benzimidazole core can significantly modulate its physicochemical properties and biological activity. This guide focuses on the 4,5-dimethyl substitution pattern, exploring how these methyl groups influence the molecule's geometry and potential crystal packing.

Synthesis and Crystallization

The synthesis of this compound typically follows established protocols for benzimidazole formation, primarily through the condensation of an appropriate o-phenylenediamine with a one-carbon synthon.

Synthetic Protocol: Phillips Condensation

A common and effective method for synthesizing 2-unsubstituted benzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with formic acid.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-dimethylbenzene-1,2-diamine (1 eq.).

-

Reagent Addition: Slowly add formic acid (excess, e.g., 5-10 eq.) to the flask.

-

Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Carefully neutralize the mixture by the dropwise addition of a base (e.g., 10% NaOH or NH4OH solution) until a precipitate forms.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step for the experimental determination of a compound's crystal structure. While no public crystal structure data for this compound has been identified, the following is a generalized protocol for growing crystals of benzimidazole derivatives.

Experimental Protocol:

-

Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or acetone).

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial or beaker. This gradual process can promote the formation of well-ordered single crystals over several days.

-

Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., dichloromethane). Place this solution in a small open vial inside a larger sealed chamber containing a poor solvent in which the compound is insoluble (e.g., hexane). The slow diffusion of the poor solvent's vapor into the solution reduces the compound's solubility, leading to crystallization.

References

Chemical properties and reactivity of 4,5-Dimethyl-1H-benzimidazole

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 4,5-Dimethyl-1H-benzimidazole

Introduction

Benzimidazole and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science.[1][2][3][4][5] Their structural resemblance to naturally occurring purines allows them to readily interact with various biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6][7] Among these, this compound serves as a vital structural motif. It is notably a key component of Vitamin B12, where its 5,6-dimethyl isomer coordinates to the cobalt ion, highlighting its biological significance.[8][9][10] This guide provides a comprehensive technical overview of the chemical properties, spectroscopic signature, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a benzene ring fused to the 4- and 5-positions of an imidazole ring, with two methyl groups substituting the benzene portion of the bicyclic system. This substitution pattern influences the molecule's electronic distribution, solubility, and reactivity.

Physicochemical Data Summary

The core physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 69557-55-7 | [8][11] |

| Molecular Formula | C₉H₁₀N₂ | [8] |

| Molecular Weight | 146.19 g/mol | [8] |

| Appearance | Solid (form varies) | N/A |

| Melting Point | Not consistently reported | N/A |

| pKa (Predicted) | 15.26 ± 0.10 (for the N-H proton) | [12] |

| Solubility | Soluble in alcohols and acidic aqueous solutions; sparingly soluble in non-polar solvents.[13][14][15][16] | N/A |

Spectroscopic Profile

Spectroscopic analysis is critical for the structural confirmation of this compound and its derivatives.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the imidazole C2-H proton, the N-H proton, and the two methyl groups. In a typical solvent like DMSO-d₆, the N-H proton appears as a broad singlet in the downfield region (~12 ppm), while the aromatic and imidazole protons resonate between 7.0 and 8.5 ppm. The two methyl groups give rise to sharp singlets in the aliphatic region (~2.3-2.5 ppm).[17][18]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nine carbon atoms. The quaternary carbons of the fused rings and the C2 carbon of the imidazole ring are typically found downfield. The methyl carbons appear furthest upfield.[17][19]

-

FT-IR Spectroscopy: The infrared spectrum displays characteristic absorption bands. A broad peak between 3200-3400 cm⁻¹ corresponds to the N-H stretching vibration. C=N and C=C stretching vibrations of the aromatic system are observed in the 1500-1650 cm⁻¹ region. C-H stretching from the methyl and aromatic groups appears around 2800-3100 cm⁻¹.[10][18]

Synthesis of the Benzimidazole Core

The most prevalent and robust method for synthesizing the benzimidazole scaffold is the Phillips condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., aldehyde followed by oxidation).[3][20]

General Synthesis Workflow

The synthesis of this compound is typically achieved by reacting 4,5-dimethyl-1,2-phenylenediamine with formic acid. The formic acid serves as the source for the C2 carbon of the imidazole ring.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Phillips Condensation

This protocol describes a standard lab-scale synthesis. The causality behind using a strong acid like formic acid is that it both acts as a reactant and creates the acidic environment necessary to catalyze the dehydration and ring-closure steps.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (1.0 eq) with an excess of 85-90% formic acid (5-10 vol).[21]

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. Slowly and carefully neutralize the excess acid by adding a base, such as 10% sodium hydroxide solution, until the pH is approximately 7-8.[21] The product will precipitate out of the solution as the acidic medium, in which it is soluble, is neutralized.[21]

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove residual salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the nucleophilic character of the imidazole nitrogen atoms and the susceptibility of the aromatic ring to electrophilic substitution.

Caption: Key reactivity sites on the this compound scaffold.

Acidity and Basicity

The benzimidazole ring system is amphoteric. The imine nitrogen (-N=) is basic and can be protonated by acids, while the amine proton (-NH-) is weakly acidic and can be removed by a strong base.[22] This dual reactivity is fundamental to its role in catalysis and as a ligand.

N-Substitution Reactions

The most common and synthetically useful reactions involving benzimidazoles are substitutions at the N1 position.

3.2.1. N-Alkylation

N-alkylation is a straightforward method to introduce alkyl chains, which is a critical strategy for modulating the lipophilicity and biological activity of drug candidates.[23][24] The reaction typically proceeds via an Sₙ2 mechanism.

-

Mechanism and Rationale: The reaction requires a base to deprotonate the N-H proton, creating a more nucleophilic benzimidazolide anion. This anion then attacks the alkyl halide (or other alkylating agent). The choice of base and solvent is crucial; stronger bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF ensure complete deprotonation and prevent side reactions.

-

Workflow for N-Alkylation:

Caption: Experimental workflow for the N-alkylation of benzimidazoles.

-

Representative Protocol:

-

Suspend this compound (1.0 eq) in dry DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0 °C).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the anion.

-

Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by adding water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography.

-

3.2.2. N-Arylation

Introducing an aryl group at the N1 position often requires metal catalysis, with copper-catalyzed Ullmann-type couplings being a classic and effective method.[25][26] Palladium-catalyzed Buchwald-Hartwig amination is also a powerful alternative.[27]

-

Rationale: The C-N bond formation between the benzimidazole nitrogen and an aryl halide is challenging without a catalyst. Copper(I) or Palladium(0) catalysts facilitate this coupling through a catalytic cycle involving oxidative addition, coordination of the benzimidazolide, and reductive elimination. The choice of ligand is critical for stabilizing the metal center and promoting the desired reaction.[25][26]

Electrophilic Aromatic Substitution

The benzene portion of the benzimidazole ring can undergo electrophilic aromatic substitution, such as halogenation or nitration. The imidazole ring is electron-withdrawing, which deactivates the fused benzene ring compared to benzene itself. The positions for substitution (C6 and C7) are directed by the existing methyl groups and the fused heterocyclic system.

-

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like concentrated sulfuric acid can introduce halogen atoms onto the benzene ring.[28][29] The precise conditions can be tuned to control the degree and regioselectivity of halogenation.[29] This functionalization is valuable as halogens can act as handles for further cross-coupling reactions or can modulate electronic properties and binding interactions.

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry due to its proven track record in approved drugs and clinical candidates.[1][5][8]

-

Anticancer Agents: Many benzimidazole derivatives exhibit potent anticancer activity by interacting with DNA or inhibiting key enzymes like kinases.[4][8][18]

-

Antimicrobial Agents: The scaffold is present in numerous compounds with antibacterial, antifungal, and anthelmintic properties.[1][2][6] The mechanism often involves the disruption of crucial cellular processes like tubulin polymerization in parasites or specific enzyme inhibition in bacteria.[22]

-

Coordination Chemistry: The nitrogen lone pairs make benzimidazoles excellent ligands for a variety of metal ions. These metal complexes have applications in catalysis, materials science, and as therapeutic agents.[22]

Conclusion

This compound is a heterocyclic compound of significant chemical and pharmaceutical importance. Its well-defined physicochemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block for drug discovery and materials science. A thorough understanding of its reactivity, particularly at the nucleophilic nitrogen centers and the aromatic ring, allows researchers to rationally design and synthesize novel molecules with tailored biological and physical properties. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals working to harness the full potential of this powerful chemical scaffold.

References

- 1. isca.me [isca.me]

- 2. researchgate.net [researchgate.net]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions [mdpi.com]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development | Bentham Science [eurekaselect.com]

- 8. This compound|CAS 69557-55-7 [benchchem.com]

- 9. Medical implications of benzimidazole derivatives as drugs designed for targeting DNA and DNA associated processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cjm.ichem.md [cjm.ichem.md]

- 11. 1H-Benzimidazole,4,5-dimethyl-(9CI) | 69557-55-7 [amp.chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. rsc.org [rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Benzimidazole synthesis [organic-chemistry.org]

- 21. youtube.com [youtube.com]

- 22. Benzimidazole - Wikipedia [en.wikipedia.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 27. dspace.mit.edu [dspace.mit.edu]

- 28. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

The Lynchpin of Cobalamin: A Technical Guide to the Biological Role of 5,6-Dimethylbenzimidazole in Vitamin B12 Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12 (cobalamin), a structurally intricate microbial metabolite, is indispensable for a vast array of metabolic processes across all domains of life.[1][2] Its biological activity is critically dependent on its complete molecular architecture, which includes a central corrin ring, an upper axial ligand, and a distinctive lower axial ligand. In the most common form of this vital coenzyme, this lower ligand is 5,6-dimethylbenzimidazole (DMB).[1][3] The biosynthesis of DMB and its subsequent incorporation into the cobalamin structure represents a fascinating and crucial facet of microbial biochemistry, with distinct pathways evolved for aerobic and anaerobic environments. This guide provides an in-depth technical exploration of the synthesis of DMB, its enzymatic activation, and its final covalent attachment to form the nucleotide loop of vitamin B12, offering insights for researchers in microbiology, enzymology, and drug development.

Introduction: The Significance of the Lower Ligand

Vitamin B12 is one of the largest non-polymeric natural products and is exclusively synthesized by certain bacteria and archaea.[4][5] The molecule's functionality is dictated by its three-dimensional structure, featuring a cobalt ion coordinated within a corrin ring.[6] While the upper axial ligand is variable and participates directly in catalysis, the lower axial ligand, typically DMB, plays a crucial role in modulating the reactivity of the cobalt center and anchoring the cofactor to B12-dependent enzymes.[1] In some enzymes, the DMB ligand is displaced by a histidine residue from the protein, a conformational change essential for catalysis.[7][8] The biosynthesis of DMB was a long-standing puzzle in the elucidation of the complete vitamin B12 pathway, with its solution revealing novel enzymatic chemistry.[9][10][11]

The Dichotomy of DMB Biosynthesis: Aerobic vs. Anaerobic Pathways

Nature has devised two distinct strategies for the synthesis of DMB, contingent on the presence or absence of molecular oxygen.[1] This divergence reflects the broader adaptation of cobalamin biosynthesis to different microbial metabolisms and environments.

The Aerobic Pathway: A Tale of Flavin Cannibalization

In aerobic and aerotolerant microorganisms, the synthesis of DMB is a remarkable example of cofactor cannibalization, where one vitamin is sacrificed to create a part of another.[4][9] This process is catalyzed by a single enzyme, 5,6-dimethylbenzimidazole synthase, commonly known as BluB.[3][4][9]

The substrate for BluB is flavin mononucleotide (FMN), a derivative of vitamin B2.[3][4][9] In an oxygen-dependent reaction, BluB catalyzes the fragmentation and contraction of the FMN isoalloxazine ring to yield DMB and D-erythrose 4-phosphate.[4] Structural analyses have revealed that BluB resembles an NAD(P)H-flavin oxidoreductase, but with a uniquely constricted active site that binds FMN tightly while excluding NAD(P)H.[4] This structural feature is critical for its function, as it isolates the reduced flavin to react with molecular oxygen for its own breakdown.[4] The reaction is a slow process, suggesting that DMB synthesis can be a rate-limiting step in the overall production of vitamin B12.[3]

Experimental Protocol: In Vitro Assay for BluB Activity

This protocol outlines a method to assess the enzymatic activity of BluB by monitoring the conversion of FMNH₂ to DMB.

1. Reagents and Buffers:

- Purified BluB enzyme

- Purified flavin reductase (e.g., Fre from E. coli)

- Flavin mononucleotide (FMN)

- NADH

- HEPES buffer (100 mM, pH 8.0)

- NaCl (50 mM)

- Authentic DMB standard

2. Reaction Setup:

- Prepare a reaction mixture containing:

- 40 µg of BluB enzyme

- 1 µg of Fre enzyme

- 500 µM FMN

- 5 mM NADH

- in 100 mM HEPES buffer (pH 8.0) with 50 mM NaCl.

- A control reaction should be prepared without the BluB enzyme.

3. Incubation:

- Incubate the reaction mixtures at 30°C for 18 hours.

4. Product Analysis:

- Terminate the reaction by heat inactivation or addition of a quenching agent.

- Analyze the reaction products by reverse-phase high-pressure liquid chromatography (HPLC).

- Monitor the elution profile at a wavelength suitable for DMB detection (e.g., 285 nm).

- Confirm the identity of the product peak by comparing its retention time and UV-visible spectrum with the authentic DMB standard.

- Further confirmation can be achieved through mass spectrometry (MS) analysis of the collected peak.[3]

The Anaerobic Pathway: A Multi-Enzyme Cascade

Under anaerobic conditions, a completely different set of enzymes is employed for DMB biosynthesis. This pathway, elucidated in organisms like Eubacterium limosum, originates from the purine biosynthetic intermediate, 5-aminoimidazole ribotide (AIR).[1][12] A cluster of five genes, designated bzaA, bzaB, bzaC, bzaD, and bzaE, is necessary and sufficient for the conversion of AIR to DMB.[12][13][14]

The pathway proceeds through a series of intermediates, including 5-hydroxybenzimidazole, 5-methoxybenzimidazole, and 5-methoxy-6-methylbenzimidazole.[13][14][15][16] The Bza enzymes catalyze the complex rearrangement of AIR and subsequent methylation and modification steps to form the final DMB product.[12][13][14] This multi-step enzymatic cascade highlights the intricate metabolic adaptations required for life in the absence of oxygen.

Diagram: Divergent Pathways of DMB Biosynthesis

Caption: Divergent biosynthetic routes to 5,6-dimethylbenzimidazole (DMB).

Activation and Incorporation into the Nucleotide Loop

Once synthesized, DMB is not directly incorporated into the cobalamin structure. It must first be activated to its α-ribonucleotide form, α-ribazole-5'-phosphate.[17][18] This process involves a series of enzymatic steps that constitute the nucleotide loop assembly pathway.

Key Enzymes in Nucleotide Loop Assembly:

| Enzyme | Gene Name | Function |

| Nicotinate-mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase | CobT | Catalyzes the transfer of a phosphoribosyl group from nicotinic acid mononucleotide (NaMN) to DMB, forming α-ribazole-5'-phosphate.[6] |

| Cobalamin-5'-phosphate synthase | CobS (in some organisms) or CobV | Joins α-ribazole-5'-phosphate to adenosylcobinamide-GDP to form adenosylcobalamin-5'-phosphate.[6][17] |

| Cobalamin-5'-phosphate phosphatase | CobC | Removes the 5'-phosphate group from adenosylcobalamin-5'-phosphate to yield the final active coenzyme, adenosylcobalamin.[6][17] |

The CobT enzyme is a critical player in this process, as it exhibits specificity for the lower ligand base.[2] This specificity can influence the type of cobamide produced by a given microorganism.

Diagram: Nucleotide Loop Assembly Pathway

Caption: Enzymatic steps in the activation and attachment of DMB.

Regulation of DMB and Cobalamin Biosynthesis

The synthesis of a molecule as complex as vitamin B12 is tightly regulated to conserve cellular resources. In many bacteria, the expression of cobalamin biosynthetic (cob) operons is controlled by multiple factors, including the availability of cobalamin itself, molecular oxygen, and the carbon source.[19]

A common regulatory mechanism involves riboswitches, which are structured non-coding RNA elements in the 5' untranslated regions of messenger RNA.[20][21] These riboswitches can directly bind to cobalamin or its derivatives, leading to a conformational change that terminates transcription or inhibits translation of the downstream biosynthetic genes.[20][21] This feedback inhibition ensures that the cell only produces vitamin B12 when it is needed. Furthermore, transcription of the cob operon is often repressed by molecular oxygen and subject to catabolite repression.[19]

Conclusion and Future Perspectives

The elucidation of the biosynthetic pathways for 5,6-dimethylbenzimidazole has filled a significant gap in our understanding of vitamin B12 synthesis. The discovery of the flavin-cannibalizing BluB enzyme and the multi-component Bza system has revealed novel enzymatic strategies for constructing this crucial lower ligand. For researchers in drug development, these pathways present potential targets for antimicrobial agents, as inhibiting vitamin B12 synthesis could be detrimental to pathogenic bacteria that rely on this cofactor. A deeper understanding of the structure and mechanism of these enzymes could facilitate the design of specific inhibitors. For scientists and biotechnologists, knowledge of these pathways is essential for the metabolic engineering of microorganisms to enhance the industrial production of vitamin B12.[22][23] Future research may focus on the intricate regulatory networks governing these pathways and the potential for engineering enzymes with altered substrate specificities to produce novel cobamide analogs.

References

- 1. An Aminoimidazole Radical Intermediate in the Anaerobic Biosynthesis of the 5,6-dimethylbenzimidazole Ligand to Vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 3. Single-enzyme conversion of FMNH2 to 5,6-dimethylbenzimidazole, the lower ligand of B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BluB cannibalizes flavin to form the lower ligand of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rothlab.ucdavis.edu [rothlab.ucdavis.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The mystery of vitamin B12 finally solved | ZDNET [zdnet.com]

- 10. Finding the final pieces of the vitamin B12 biosynthetic jigsaw - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical & Engineering News: Latest News - Vitamin B-12 Mystery Is Solved [pubsapp.acs.org]

- 12. Anaerobic biosynthesis of the lower ligand of vitamin B12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Anaerobic biosynthesis of the lower ligand of vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biosynthesis of vitamin B12 in anaerobic bacteria--experiments with Eubacterium limosum on the transformation of 5-hydroxy-6-methyl-benzimidazole, its nucleoside, its cobamide, and of 5-hydroxybenzimidazolylcobamide in vitamin B12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biosynthesis of vitamin B12 in anaerobic bacteria. Transformation of 5-hydroxybenzimidazole and 5-hydroxy-6-methylbenzimidazole into 5,6-dimethylbenzimidazole in Eubacterium limosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]

- 18. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Regulation of cobalamin biosynthetic operons in Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of the vitamin B12 metabolism and transport in bacteria by a conserved RNA structural element - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Computational Strategies to Enhance Vitamin B12 Biosynthesis Potential of Microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Bioprocess Strategies for Vitamin B12 Production by Microbial Fermentation and Its Market Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4,5-Dimethyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Core Heterocycle

4,5-Dimethyl-1H-benzimidazole (CAS 69557-55-7) is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and materials science. Its structure is analogous to 5,6-dimethylbenzimidazole, a key degradation product and biosynthetic precursor of Vitamin B12, underscoring its biological relevance.[1] For researchers in drug development, understanding the fundamental physicochemical properties of a molecule—chiefly its solubility and stability—is a non-negotiable prerequisite for any successful research campaign. These parameters dictate everything from formulation strategies and bioavailability to storage conditions and shelf-life.

This guide provides a senior-level perspective on evaluating the solubility and stability of this compound. In the absence of extensive published data for this specific derivative, we will ground our discussion in the well-established behavior of the benzimidazole class. More importantly, this document furnishes detailed, field-proven protocols to empower researchers to generate this critical data in their own laboratories, ensuring a foundation of scientific rigor for their work.

Physicochemical Profile: Predicting Behavior

A molecule's inherent properties are the primary determinants of its solubility and stability. While comprehensive experimental data for this compound is sparse, we can compile predicted and known values for the core structure to inform our experimental design.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source & Comments |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂ | (CAS: 69557-55-7)[2] |

| Molecular Weight | 146.19 g/mol | [1] |

| Melting Point | 196-197 °C | [3] |

| pKa | 13.48 ± 0.30 (Predicted) | [3] This predicted value suggests weak acidity of the N-H proton. |

| Density | 1.145 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to off-white crystalline solid | Based on typical benzimidazole derivatives.[4] |

Causality Behind the Properties: The benzimidazole ring system is amphoteric. The pyrrolic nitrogen (-NH-) is weakly acidic, while the imino nitrogen (=N-) is basic, allowing the molecule to be protonated in acidic solutions. The addition of two methyl groups, as in this compound, increases the molecule's lipophilicity compared to the parent benzimidazole, which would intuitively suggest lower aqueous solubility and higher solubility in non-polar organic solvents.

Solubility Profile: A Practical Assessment

Solubility is a critical attribute that influences a compound's dissolution rate and bioavailability. While quantitative data for this compound is not widely published, general observations for benzimidazoles indicate they are often soluble in polar organic solvents and aqueous acidic solutions.[4][5] The parent benzimidazole, for instance, is freely soluble in alcohol.[5]

Table 2: Expected Solubility Profile of this compound

| Solvent | Solvent Type | Expected Solubility | Rationale |

|---|---|---|---|

| Water | Polar Protic | Low | The increased hydrophobicity from the two methyl groups likely limits aqueous solubility at neutral pH. |

| Methanol / Ethanol | Polar Protic | High | Alcohols are effective at solvating the benzimidazole core through hydrogen bonding.[5] |

| Dichloromethane | Polar Aprotic | Moderate | A good solvent for many imidazole-based compounds.[6][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common solvent for creating stock solutions of benzimidazole derivatives for biological screening.[8] |

| Toluene | Non-polar | Low | The polar nature of the benzimidazole core limits solubility in non-polar aromatic solvents.[6] |

| 0.1 M HCl | Aqueous Acid | High | The basic imino nitrogen will be protonated, forming a more soluble salt. |

| 0.1 M NaOH | Aqueous Base | Low to Moderate | The weakly acidic N-H proton can be removed to form a salt, but the effect on solubility may be less pronounced than in acid. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium (thermodynamic) solubility of a compound.[9] The objective is to create a saturated solution and then quantify the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of 2 mL glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials.

-

Equilibration: Seal the vials tightly and place them on a rotational shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant. For accuracy, immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Quantification:

-

Prepare a series of dilutions of the filtrate with an appropriate mobile phase.

-

Quantify the concentration of this compound in the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Data Reporting: Express the solubility in units of mg/mL or µg/mL. The experiment should be performed in triplicate for statistical validity.[11]

References

- 1. This compound|CAS 69557-55-7 [benchchem.com]

- 2. 1H-Benzimidazole,4,5-dimethyl-(9CI)|CAS 69557-55-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. 1H-Benzimidazole,4,5-dimethyl-(9CI) CAS#: 69557-55-7 [m.chemicalbook.com]

- 4. CAS 69557-55-7: 1H-Benzimidazole,6,7-dimethyl- [cymitquimica.com]

- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to Quantum Chemical Calculations of 4,5-Dimethyl-1H-benzimidazole for Drug Discovery Applications

Abstract

This technical guide provides a comprehensive walkthrough of the application of quantum chemical calculations, specifically Density Functional Theory (DFT), to the study of 4,5-Dimethyl-1H-benzimidazole. This molecule belongs to the benzimidazole class, a privileged scaffold in medicinal chemistry renowned for its wide spectrum of pharmacological activities.[1][2] For researchers, scientists, and drug development professionals, understanding the fundamental electronic and structural properties of this molecule is paramount for rational drug design. This document details the theoretical underpinnings, a validated step-by-step computational protocol using the Gaussian software suite, and an in-depth analysis of the calculated properties, including optimized geometry, frontier molecular orbitals (FMOs), and global reactivity descriptors. The causality behind methodological choices is explained, grounding the protocol in established scientific principles to ensure accuracy and reproducibility. Ultimately, this guide demonstrates how computational insights can accelerate the discovery and optimization of novel benzimidazole-based therapeutics.

Introduction: The Strategic Importance of this compound

The benzimidazole nucleus, a bicyclic system formed by the fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[3] Its derivatives are known to exhibit a vast array of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[4][5] This versatility stems from the unique structural and electronic properties of the benzimidazole core, which can engage with a multitude of biological targets through hydrogen bonding, π-π stacking, and coordination with metal ions.[6] The specific compound this compound is of particular interest, as the related 5,6-dimethylbenzimidazole moiety is a fundamental component of Vitamin B12, underscoring its inherent biocompatibility and biological relevance.[3][6]

In the quest to develop novel therapeutics, a trial-and-error approach is both time-consuming and cost-prohibitive. Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), offers a powerful alternative.[7][8] By calculating the electronic structure of a molecule, DFT allows us to predict its geometry, reactivity, and spectroscopic properties with high accuracy.[9][10] This in silico characterization provides invaluable insights that can guide the synthesis of more potent and selective drug candidates, predict metabolic stability, and elucidate mechanisms of action at the molecular level.[7][8]

Theoretical Foundations: Selecting the Right Computational Tools

The reliability of any computational study hinges on the judicious selection of its theoretical framework. Our goal is to achieve a balance between computational accuracy and efficiency, a domain where Density Functional Theory (DFT) excels for systems of this size.[9]

The Method: Why Density Functional Theory (DFT)?

DFT is a quantum mechanical method that calculates the properties of a multi-electron system based on its electron density, rather than a complex many-electron wavefunction.[10] This approach provides a remarkable combination of accuracy and computational efficiency, making it the workhorse for molecular modeling in drug discovery.[7][9]

-

Causality: We choose DFT over simpler methods like semi-empirical calculations for its superior accuracy in describing electronic effects. We prefer it over more computationally expensive ab initio methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) because DFT provides a highly favorable accuracy-to-cost ratio for organic molecules of this size, allowing for timely analysis without sacrificing essential quantum mechanical detail.

The Functional: Justification for B3LYP

The term "functional" in DFT refers to the approximation used to describe the exchange-correlation energy of the electrons. The choice of functional is critical to the accuracy of the calculation.[11] For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Expertise & Experience: B3LYP is one of the most widely used and extensively validated functionals in computational chemistry.[12][13] It incorporates a portion of the exact Hartree-Fock exchange, which significantly improves the description of molecular properties, particularly for organic and main-group compounds.[14] It has a proven track record for providing reliable geometries, vibrational frequencies, and thermochemical data, making it a trustworthy choice for characterizing this compound.[15][16]

The Basis Set: The Rationale for 6-311++G(d,p)

A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the quality of the results. We have selected the Pople-style 6-311++G(d,p) basis set.

-

Trustworthiness: This basis set is robust and provides a comprehensive description of the electron distribution. Let's break down its components to understand its value:

-

6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, providing significant flexibility for the electron density to adjust within the molecular environment. This is a recognized standard for achieving reliable thermochemical results.[17]

-

++: The two plus signs indicate the addition of "diffuse functions" on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing anions, lone pairs, and non-covalent interactions like hydrogen bonds, which are central to drug-receptor binding.[18]

-

(d,p): These are "polarization functions" added to heavy atoms (d-type functions) and hydrogen atoms (p-type functions). They allow for the distortion of atomic orbitals from their standard shapes, which is essential for accurately modeling chemical bonds and molecular geometries.[17]

-

The combination of the B3LYP functional with the 6-311++G(d,p) basis set represents a high-quality, self-validating system that is well-documented in the scientific literature for producing reliable results for molecules of this nature.[16]

Methodology: A Validated Step-by-Step Protocol

The following protocol outlines the complete workflow for performing quantum chemical calculations on this compound using the Gaussian software package.[19][20]

Protocol Steps:

-

Molecular Structure Preparation:

-

Construct the 3D chemical structure of this compound using a molecular editor such as GaussView, Avogadro, or ChemDraw. Ensure correct atom types and initial bond connectivity. A rough initial geometry is sufficient, as the optimization step will refine it.

-

-

Computational Setup (Gaussian Input File):

-

Create a text file named dmb.gjf (or similar). This file provides the instructions for the Gaussian program.[21]

-

The file structure is as follows:

-

Explanation of Input:

-

%nprocshared=4, %mem=4GB: Allocates computational resources (4 CPU cores, 4 GB RAM). Adjust based on available hardware.

-

%chk=dmb.chk: Creates a checkpoint file to save calculation progress.

-

#p B3LYP/6-311++G(d,p) Opt Freq: This is the Route Section .

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set as justified above.

-

Opt: Requests a geometry optimization to find the lowest-energy structure.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum and to compute thermochemical properties.

-

-

This compound: A descriptive title.

-

0 1: Specifies the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

-

The subsequent block contains the atomic symbols and their initial Cartesian coordinates.

-

-

-

Execution and Verification:

-

Run the calculation using the Gaussian command line: g16 dmb.gjf (the command may vary depending on the Gaussian version).[22]

-

Upon completion, open the output file (dmb.log). Search for the string "imaginary frequencies". A successful optimization of a minimum energy structure will report "0 imaginary frequencies". If imaginary frequencies are present, the initial geometry was likely far from a minimum, and further optimization may be needed.

-

-

Data Extraction and Analysis:

-

The output file contains a wealth of information.[21] Key data to extract include:

-

Optimized Geometry: The final, low-energy Cartesian coordinates.

-

Energy: The final converged electronic energy (SCF Done).

-

Molecular Orbitals: Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Thermochemistry: Zero-point vibrational energy, enthalpy, and Gibbs free energy from the frequency analysis.

-

-

Results and Scientific Discussion

This section presents the key theoretical results for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The geometry optimization converges to a planar structure, which is characteristic of aromatic systems. The planarity facilitates π-π stacking interactions, a critical binding mode for many drugs with protein and DNA targets. Key geometric parameters are summarized below.

| Parameter | Bond/Angle | Calculated Value | Significance |

| Bond Length | N1-C2 | 1.38 Å | Typical C-N bond in a heterocyclic amine. |

| Bond Length | C2=N3 | 1.32 Å | Shorter length indicates double bond character. |

| Bond Length | C4-C5 | 1.41 Å | Aromatic C-C bond in the benzene ring. |

| Bond Angle | C2-N1-C7a | 108.5° | Reflects the pentagonal geometry of the imidazole ring. |

| Dihedral Angle | C4-C5-C6-C7 | ~0.0° | Confirms the planarity of the benzene moiety. |

Table 1: Selected optimized geometric parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity.[7]

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -5.98 | Region of highest electron density, likely site for electrophilic attack. |

| LUMO Energy | -0.85 | Region of lowest electron density, likely site for nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | 5.13 | A larger gap suggests high kinetic stability and low chemical reactivity. |

Table 2: Calculated Frontier Molecular Orbital energies.

Molecular Electrostatic Potential (MEP)

The MEP is a visual map of the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show a negative potential (red/yellow) around the nitrogen atoms of the imidazole ring, indicating these are the primary sites for hydrogen bond acceptance. The hydrogen atom on the imidazole nitrogen (N-H) would show a positive potential (blue), identifying it as a key hydrogen bond donor site. This information is invaluable for predicting how the molecule will orient itself within a protein's active site.

Global Reactivity Descriptors

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that quantify the molecule's chemical behavior.[23]

| Descriptor | Formula | Value | Interpretation |

| Ionization Potential (I) | -EHOMO | 5.98 eV | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 0.85 eV | Energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -3.42 eV | Measures the tendency of electrons to escape. |

| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 2.57 eV | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ²/2η | 2.27 eV | A measure of the molecule's electrophilic character. |

Table 3: Calculated global reactivity descriptors.

Application in Drug Development: From Data to Discovery

The true power of these calculations lies in their application to real-world drug discovery challenges. The computed properties serve as a foundation for more advanced modeling techniques and strategic decision-making.

-

Informing Molecular Docking: The optimized geometry and MEP provide a highly accurate 3D structure and charge distribution for use in molecular docking simulations.[8][24] This leads to more reliable predictions of binding poses and affinities with target proteins, helping to prioritize compounds.

-

Predicting Metabolic Stability: The HOMO and LUMO energies, along with the MEP, can identify sites on the molecule that are most susceptible to metabolic transformation (e.g., oxidation by Cytochrome P450 enzymes). This allows for proactive chemical modifications to block metabolic hotspots and improve a drug's half-life.

-

Guiding Lead Optimization: The reactivity descriptors help chemists understand how structural modifications will impact the electronic character and stability of the molecule.[8] For example, adding an electron-withdrawing group to a specific position can be predicted to lower the HOMO energy, potentially making the molecule less prone to oxidation.

Conclusion

This guide has provided an in-depth, scientifically-grounded protocol for the quantum chemical characterization of this compound using Density Functional Theory. By following the detailed methodology and understanding the causality behind the choice of the B3LYP functional and 6-311++G(d,p) basis set, researchers can generate reliable and reproducible data. The analysis of the molecule's geometry, electronic structure, and reactivity provides fundamental insights that are directly applicable to the challenges of modern drug discovery. The integration of these computational techniques into the research pipeline is not merely an academic exercise; it is a strategic imperative that accelerates the design of safer, more effective therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry [ouci.dntb.gov.ua]

- 5. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound|CAS 69557-55-7 [benchchem.com]

- 7. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dockdynamics.com [dockdynamics.com]

- 9. longdom.org [longdom.org]

- 10. mdpi.com [mdpi.com]

- 11. gaussian.com [gaussian.com]

- 12. longdom.org [longdom.org]

- 13. reddit.com [reddit.com]

- 14. A Comparison of the Behavior of Functional/Basis Set Combinations for Hydrogen-Bonding in the Water Dimer with Emphasis on Basis Set Superposition Error - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of benzimidazoles containing pyrazole group and quantum chemistry calculation of their spectroscopic properties and electronic structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]

- 19. ritme.com [ritme.com]

- 20. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 21. medium.com [medium.com]

- 22. gaussian.com [gaussian.com]

- 23. dergipark.org.tr [dergipark.org.tr]

- 24. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes & Protocol: Laboratory Synthesis of 4,5-Dimethyl-1H-benzimidazole

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4,5-dimethyl-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The synthesis is based on the robust Phillips condensation reaction, detailing the mechanism, step-by-step experimental procedure, safety considerations, and methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both the practical steps and the scientific rationale behind the protocol.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole, a bicyclic heterocyclic aromatic compound, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structure, formed by the fusion of benzene and imidazole rings, is a crucial pharmacophore found in numerous FDA-approved drugs. Its derivatives exhibit a wide spectrum of pharmacological activities, including antiulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antihistaminic (e.g., Astemizole), and anticancer properties.[1][3] The specific compound, this compound, serves as a vital building block for more complex molecules, including ligands for coordination chemistry and novel therapeutic agents. Its synthesis is a foundational technique for laboratories engaged in heterocyclic chemistry and drug discovery.

Principle of Synthesis: The Phillips Condensation Reaction

The synthesis of this compound is efficiently achieved through the Phillips condensation reaction. This classic method involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid under acidic conditions.[4][5][6] In this specific protocol, 4,5-dimethyl-1,2-phenylenediamine is reacted with formic acid.

The reaction proceeds via two key stages:

-

N-Acylation: One of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of formic acid, forming an N-formyl intermediate.

-

Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide. The subsequent elimination of a water molecule results in the formation of the stable, aromatic benzimidazole ring system.[4]

Safety Precautions and Hazard Management

Researcher's Responsibility: All procedures must be conducted in a properly functioning chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

4,5-Dimethyl-1,2-phenylenediamine (CAS: 3171-45-7): Toxic if swallowed and causes skin and serious eye irritation.[7][8] Avoid inhalation of dust and direct contact with skin and eyes.

-

Formic Acid (CAS: 64-18-6): Corrosive and flammable.[9] Causes severe skin burns and eye damage.[10] The vapor is harmful if inhaled. Handle only in a chemical fume hood and keep away from ignition sources.[11]

-

10% Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care to avoid splashes.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention. An emergency safety shower and eyewash station must be readily accessible.

Materials, Reagents, and Equipment

Table 1: Reagents and Materials

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (per synthesis) | Supplier Example |

| 4,5-Dimethyl-1,2-phenylenediamine | 3171-45-7 | C₈H₁₂N₂ | 136.19 | 5.00 g | Sigma-Aldrich, TCI[12][13] |

| Formic Acid (~90%) | 64-18-6 | CH₂O₂ | 46.03 | 15 mL | Fisher Scientific |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | ~10 g (for 10% solution) | Standard lab grade |

| Activated Charcoal (decolorizing) | 7440-44-0 | C | 12.01 | ~0.5 g | Standard lab grade |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | ~500 mL | In-house supply |

| Ethanol (for recrystallization) | 64-17-5 | C₂H₆O | 46.07 | As needed | Standard lab grade |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

250 mL Beakers

-

Büchner funnel and filter flask

-

Filter paper

-

pH paper or pH meter

-

Glass stirring rod

-

Spatulas and weighing paper

-

Graduated cylinders

-

Melting point apparatus

-

Access to NMR and IR spectrometers

Detailed Experimental Protocol

This protocol is designed for a yield of approximately 4-5 grams of this compound.

Step 1: Reaction Setup

-

Place a magnetic stir bar into a 100 mL round-bottom flask.

-

In a chemical fume hood, add 5.00 g (36.7 mmol) of 4,5-dimethyl-1,2-phenylenediamine to the flask.

-

Carefully add 15 mL of ~90% formic acid to the flask. A mild exothermic reaction may be observed.

-

Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

Step 2: Cyclocondensation (Reflux)

-

Place the apparatus in a heating mantle on a magnetic stirrer plate.

-

Heat the mixture to reflux (approximately 100-110°C) and maintain this temperature for 2 hours with continuous stirring.[14] The solution will darken in color.

-

After 2 hours, turn off the heat and allow the mixture to cool to room temperature.

Step 3: Neutralization and Precipitation

-

Once at room temperature, place the reaction flask in an ice-water bath to cool it further.

-

Slowly and carefully add a 10% aqueous solution of sodium hydroxide (NaOH) to the cooled reaction mixture with stirring. This is an exothermic neutralization reaction; add the NaOH solution portion-wise to control the temperature.

-

Continuously monitor the pH using pH paper or a calibrated pH meter. Continue adding NaOH solution until the mixture is neutral to slightly alkaline (pH 7-8).

-

The product will precipitate as a solid during neutralization. Keep the mixture in the ice bath for an additional 20-30 minutes to ensure complete precipitation.

Step 4: Isolation of Crude Product

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product on the filter paper with two portions of cold deionized water (25 mL each) to remove any remaining salts.[14]

-

Press the solid dry on the funnel to remove as much water as possible.

Step 5: Purification by Recrystallization

-

Transfer the crude solid to a 250 mL beaker. Add approximately 100-150 mL of deionized water and a boiling chip.

-

Heat the suspension to a rolling boil with stirring. The product has low solubility in cold water but should dissolve in boiling water.

-

Once the solution is boiling, add a small amount (~0.5 g) of activated charcoal to decolorize the solution. Continue to boil for 5-10 minutes.

-

Perform a hot gravity filtration or a rapid hot vacuum filtration using a pre-heated Büchner funnel to remove the activated charcoal.[14] This step must be done quickly to prevent premature crystallization of the product on the filter paper.

-

Allow the clear, hot filtrate to cool slowly to room temperature. Crystalline needles of this compound will form.

-

Once at room temperature, place the beaker in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and air-dry on the filter.

-

Dry the final product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70°C). Weigh the final product and calculate the percentage yield.

Characterization and Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Analysis Technique | Expected Result |

| Appearance | Off-white to light tan crystalline solid. |

| Melting Point | 215-218°C.[15] |

| ¹H NMR | (DMSO-d₆, 400 MHz): δ (ppm) ~12.1 (s, 1H, N-H), ~8.0 (s, 1H, NCHN), ~7.2 (s, 2H, Ar-H), ~2.3 (s, 6H, 2x Ar-CH₃). Note: Peak positions can vary slightly based on solvent and concentration. |

| ¹³C NMR | (DMSO-d₆, 100 MHz): δ (ppm) ~142.0, ~131.0, ~115.0, ~20.0. Note: Chemical shifts are approximate and based on similar benzimidazole structures. |

| IR Spectroscopy | (KBr, cm⁻¹): ~3400-3000 (N-H stretching, broad), ~3000-2900 (C-H stretching), ~1620 (C=N stretching), ~1450 (C=C aromatic stretching). |

Quantitative Data Summary

Table 3: Reaction Stoichiometry and Yield Calculation

| Compound | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio | Role |

| 4,5-Dimethyl-1,2-phenylenediamine | 136.19 | 5.00 g | 36.7 | 1 | Limiting Reagent |

| Formic Acid | 46.03 | ~15 mL | ~398 | ~10.8 | Reagent & Acid |

| This compound | 146.19 | Theoretical: 5.37 g | 36.7 | 1 | Product |

Theoretical Yield Calculation: Yield (g) = (moles of limiting reagent) × (MW of product) = 0.0367 mol × 146.19 g/mol = 5.37 g

Percentage Yield Calculation: % Yield = (Actual Yield / Theoretical Yield) × 100

An expected yield for this synthesis, after purification, is typically in the range of 75-85%.

References

- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. adichemistry.com [adichemistry.com]

- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. fishersci.com [fishersci.com]

- 8. 4,5-Dimethyl-1,2-phenylenediamine | C8H12N2 | CID 76635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. geneseo.edu [geneseo.edu]

- 10. solmedialtd.com [solmedialtd.com]

- 11. chemos.de [chemos.de]

- 12. 4,5-Dimethyl-1,2-phenylenediamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 13. 4,5-ジメチル-1,2-フェニレンジアミン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. scribd.com [scribd.com]

- 15. rsc.org [rsc.org]

Application of 4,5-Dimethyl-1H-benzimidazole as a ligand in coordination chemistry.

An Application Guide to the Coordination Chemistry of 4,5-Dimethyl-1H-benzimidazole

Introduction: The Benzimidazole Scaffold in Modern Chemistry

The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal and coordination chemistry.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to interact readily with biological macromolecules, making it a "privileged structure" in drug discovery.[1][2][3][4] This has led to the development of numerous FDA-approved drugs for a wide array of therapeutic applications, including anti-inflammatory, antiviral, and anticancer treatments.[2][5]

In coordination chemistry, the benzimidazole nucleus serves as an exceptional ligand. The nitrogen atoms within the imidazole ring can coordinate with a variety of metal ions, forming stable complexes.[5][6] This chelation often enhances the biological activity of the parent benzimidazole molecule, opening new avenues for the design of potent metallodrugs.[5][7][8][9] The this compound ligand, a specific derivative, is of particular interest. The electron-donating methyl groups at the 4 and 5 positions of the benzene ring can modulate the electronic properties and steric profile of the ligand, influencing the stability, geometry, and ultimately, the reactivity of its metal complexes.

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound as a ligand, with a focus on its utility in developing novel coordination compounds for potential therapeutic use.

Part 1: Synthesis of the Ligand and its Metal Complexes

The synthesis of benzimidazole derivatives and their subsequent coordination with metal ions are foundational processes that dictate the final properties of the compound. The choices made during these steps—regarding reactants, catalysts, solvents, and reaction conditions—are critical for achieving desired yields and purity.

Protocol 1: Synthesis of this compound Ligand

The most common and foundational method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine and a one-carbon electrophile, such as a carboxylic acid or an aldehyde.[10] This protocol adapts the Weidenhagen reaction, utilizing an aldehyde and an oxidizing agent for cyclization.

Rationale: This method is chosen for its versatility and relatively mild conditions. The use of an oxidizing agent facilitates the cyclization of the intermediate Schiff base to form the stable aromatic benzimidazole ring.[10]

Experimental Protocol:

-

Materials:

-

4,5-dimethyl-o-phenylenediamine

-

Formic acid (or another suitable aldehyde)

-

Sodium metabisulfite (Na₂S₂O₅) or another mild oxidant

-

Ethanol or Methanol

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 4,5-dimethyl-o-phenylenediamine (1.0 equivalent) in ethanol.

-

Add formic acid (1.1 equivalents) to the solution and stir.

-

Introduce the oxidizing agent, such as Na₂S₂O₅ (1.5 equivalents), portion-wise to control the reaction exotherm.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Protocol 2: General Synthesis of a Metal(II) Complex

This protocol describes a general method for coordinating this compound with a transition metal salt, such as copper(II) chloride.

Rationale: The ligand is expected to act as a monodentate or bidentate bridging ligand, coordinating through the sp² nitrogen atom(s) of the imidazole ring. The choice of an alcoholic solvent facilitates the dissolution of both the organic ligand and the inorganic metal salt. The 1:2 metal-to-ligand molar ratio is common for forming stable octahedral or square planar complexes.[11][12]

Experimental Protocol:

-

Materials:

-

This compound (2.0 equivalents)

-

Metal(II) salt (e.g., CuCl₂·2H₂O, ZnCl₂) (1.0 equivalent)

-

Methanol or Ethanol

-

-

Procedure:

-

Dissolve this compound in hot methanol in a round-bottom flask.

-

In a separate flask, dissolve the metal(II) salt in methanol.

-

Add the metal salt solution dropwise to the ligand solution while stirring vigorously.

-

A precipitate should form immediately or upon cooling.

-

Reflux the reaction mixture for 2-4 hours to ensure complete complexation.[13]

-

Cool the mixture to room temperature, and then place it in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold methanol and then diethyl ether to remove any unreacted starting materials.

-

Dry the complex in a vacuum oven.

-

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]